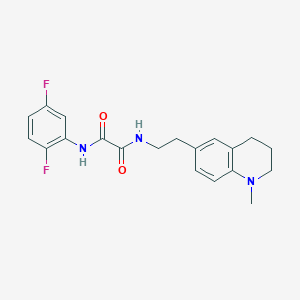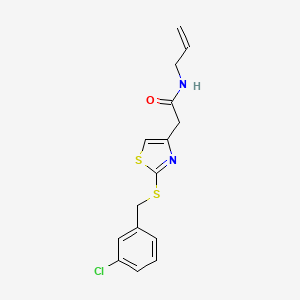
1-(2-Phenoxyethyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Phenoxyethyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a urea derivative that has been synthesized through different methods and has been found to exhibit significant biological activity. In
Scientific Research Applications
Synthesis and Structural Relationships
The scientific research applications of urea derivatives, including compounds similar to 1-(2-Phenoxyethyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea, often involve exploring their synthesis, structural activity relationships, and potential as receptor antagonists or inhibitors. For instance, a study by Fotsch et al. (2001) detailed the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. By optimizing the stereochemistry and various segments of the molecule, compounds with potent in vitro activity were developed, showcasing the urea analogues' role as antagonists in cellular assays (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Chemical Reactions and Complexation
Research also delves into the reactions of urea with other compounds and its role in complexation. For example, Tomita and Hse (1992) investigated the cocondensation of urea with methylolphenols under acidic conditions, leading to the formation of various benzylurea derivatives. This study provides insights into how urea interacts with other chemical entities, potentially leading to new material synthesis (Tomita & Hse, 1992). Similarly, Beijer et al. (1998) discussed the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, highlighting the urea derivatives' ability to form highly stable dimeric structures, which can be a valuable property in designing supramolecular assemblies (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).
Antimicrobial Activity and Synthesis of Novel Derivatives
In the realm of antimicrobial research, Bakhite, Abdel-rahman, and Al-Taifi (2004) synthesized and tested the antimicrobial activity of new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives, demonstrating the potential of urea-based compounds in developing new antimicrobial agents. The study underscores the utility of urea derivatives in creating compounds with significant biological activities (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Supramolecular Chemistry and Material Science
In material science and supramolecular chemistry, Corbin et al. (2001) explored the synthesis and conformational studies of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes. This research highlights the role of urea derivatives in forming complex structures through hydrogen bonding, which could be harnessed for designing new materials or molecular assemblies (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(21-11-12-26-18-9-5-2-6-10-18)22-14-17-13-19(24-15-23-17)16-7-3-1-4-8-16/h1-10,13,15H,11-12,14H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUOGPRRXKRXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Quinazolin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3015092.png)
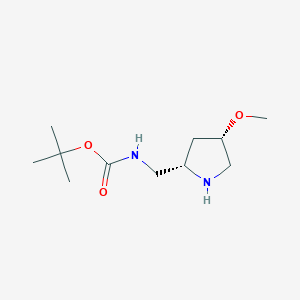
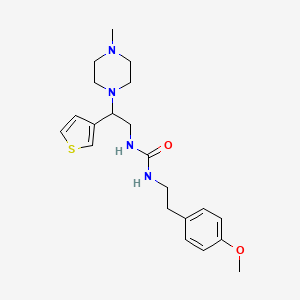

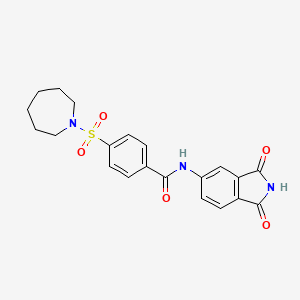
![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/structure/B3015103.png)
![8-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3015107.png)

![3-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B3015110.png)
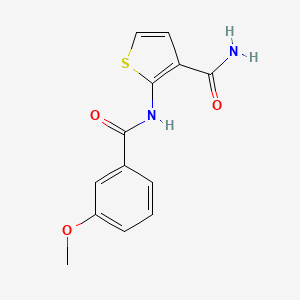
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3015112.png)
